molecular formula C14H18O3 B1523969 3-[3-(Cyclopentyloxy)phenyl]propanoic acid CAS No. 1169847-99-7

3-[3-(Cyclopentyloxy)phenyl]propanoic acid

Cat. No. B1523969
CAS RN: 1169847-99-7
M. Wt: 234.29 g/mol
InChI Key: VPDJVLCDSCICAX-UHFFFAOYSA-N
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Description

“3-[3-(Cyclopentyloxy)phenyl]propanoic acid” is a chemical compound with the molecular formula C14H18O3 . It belongs to the class of organic compounds known as phenylpropanoic acids . These are compounds with a structure containing a benzene ring conjugated to a propanoic acid .


Molecular Structure Analysis

The molecular weight of “3-[3-(Cyclopentyloxy)phenyl]propanoic acid” is 234.29 . The exact structure is not provided in the sources, but it would consist of a propanoic acid group attached to a phenyl group, which is further connected to a cyclopentyloxy group .

Scientific Research Applications

Synthesis of Monoisomeric Phthalocyanines

This compound is utilized in the synthesis of monoisomeric phthalocyanines. These are important due to their stability and electronic properties, which make them suitable for use in photovoltaic cells, gas sensors, and non-linear optics .

Thermodynamic Property Research

The thermophysical properties of 3-[3-(Cyclopentyloxy)phenyl]propanoic acid are of interest in the field of thermodynamics. Researchers use this data to understand the compound’s behavior under various temperatures and pressures, which is crucial for industrial applications such as chemical manufacturing and material science .

Intermediate for Synthetic Organic Products

This acid acts as an intermediate in the preparation of a wide range of synthetic organic products. Its role is pivotal in the development of new materials and chemicals with potential applications in pharmaceuticals, agrochemicals, and dyes .

Study of Metabolic Pathways

As a metabolite of certain compounds, 3-[3-(Cyclopentyloxy)phenyl]propanoic acid is studied for its role in biological systems. Understanding its metabolic pathways can lead to insights into the metabolism of related compounds and their effects on organisms .

Development of Drug Candidates

The structural features of 3-[3-(Cyclopentyloxy)phenyl]propanoic acid make it a candidate for drug development. Its molecular framework is explored for creating new therapeutic agents, particularly in the treatment of diseases where modulation of specific metabolic pathways is required .

Chemical Engineering and Process Optimization

In chemical engineering, this compound is examined for its properties that can influence process optimization. Its characteristics are important for designing more efficient and cost-effective chemical production processes .

Environmental Science Applications

Researchers are investigating the environmental fate of 3-[3-(Cyclopentyloxy)phenyl]propanoic acid. Its breakdown products and interaction with environmental factors are studied to assess its ecological impact and to develop methods for its safe disposal or recycling .

Nanotechnology and Material Science

The compound’s potential in nanotechnology and material science is being explored. Its ability to form stable structures at the nanoscale can be leveraged to create new materials with unique electrical, mechanical, or optical properties .

Safety and Hazards

Safety information for “3-[3-(Cyclopentyloxy)phenyl]propanoic acid” indicates that it should be handled with care. Precautionary measures include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and not eating, drinking or smoking when using this product .

properties

IUPAC Name

3-(3-cyclopentyloxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c15-14(16)9-8-11-4-3-7-13(10-11)17-12-5-1-2-6-12/h3-4,7,10,12H,1-2,5-6,8-9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPDJVLCDSCICAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=CC=CC(=C2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(Cyclopentyloxy)phenyl]propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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